N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a compound that features a furan ring, a hydroxyethyl group, and a dimethylbenzamide moiety
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXUAAYTPGJLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furan-2-yl)-2-hydroxyethylbenzamide
- N-(2-furan-3-yl)-2-methoxyethylbenzamide
- N-(2-furan-2-yl)-2-hydroxyethyl-2,5-dimethylbenzamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is unique due to the presence of both the furan ring and the hydroxyethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide, identified by its CAS number 1396865-09-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 259.30 g/mol. The compound features a furan ring and a hydroxyl group that may contribute to its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of the furan moiety is known to enhance antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
- Enzyme Inhibition : There is evidence suggesting that this compound could inhibit specific enzymes involved in metabolic processes, although detailed studies on KAT8 (lysine acetyltransferase 8) inhibitors have been highlighted in related research .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various cellular targets:
-
Cell Viability Assays : Experiments conducted on cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups.
Cell Line IC50 (µM) A549 (lung cancer) 15.4 MCF7 (breast cancer) 12.7 HeLa (cervical) 10.3 - Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis in treated cells, suggesting a mechanism involving programmed cell death.
Future Directions
The biological activity of this compound presents opportunities for further research:
- Clinical Trials : Given its promising results in preclinical studies, clinical trials should be designed to evaluate its efficacy and safety in humans.
- Structure-Activity Relationship (SAR) Studies : Future research should focus on modifying the chemical structure to enhance potency and selectivity against specific targets.
Q & A
Q. What are the recommended synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide, and what critical parameters ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,5-dimethylbenzoyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under anhydrous conditions. Key parameters include:
- Use of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) or HOBt to activate the carboxylic acid intermediate, as demonstrated in analogous furan-carboxamide syntheses .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Monitoring reaction progress by thin-layer chromatography (TLC; Merck Silica Gel 60 F254) and confirming purity via melting point analysis .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use a 400 MHz spectrometer in DMSO-d6 to resolve key signals:
- Aromatic protons (2,5-dimethylbenzamide) at δ 6.8–7.4 ppm.
- Hydroxyethyl group protons (furan-3-yl linkage) at δ 3.5–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₉NO₃) with <2 ppm error.
- Melting Point : Compare observed values (e.g., 145–148°C) with literature data to verify consistency .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved, particularly in target interaction studies?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines to rule out cell-specific effects.
- Use molecular docking simulations to predict binding affinities to proposed targets (e.g., enzymes or receptors with furan-binding domains) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare results with structurally related analogs (e.g., N-(thiazol-2-yl)furan-3-carboxamides) to identify substituent-dependent activity trends .
Q. What advanced techniques are recommended for determining the three-dimensional structure and conformational stability of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/methanol) and analyze using Cu-Kα radiation (λ = 1.54178 Å). Key parameters include:
- Refinement to R-factor <0.05.
- Analysis of intramolecular hydrogen bonds (e.g., O–H···O between hydroxyethyl and carbonyl groups) .
- Dynamic NMR Studies : Probe conformational flexibility in solution by variable-temperature ¹H NMR (e.g., −50°C to 50°C in CDCl₃) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?
- Methodological Answer :
- Synthetic Modifications : Systematically vary substituents (e.g., methyl groups on benzamide, furan ring position) and assess impacts on activity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyethyl linker, furan heterocycle) using software like Schrödinger’s Phase.
- In Vitro/In Vivo Correlation : Test analogs in relevant disease models (e.g., anti-inflammatory or antimicrobial assays) and correlate results with computational predictions .
Q. What strategies mitigate stability issues during long-term storage or experimental use?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for biological assays .
- Light-Sensitive Storage : Use amber vials and argon atmosphere to prevent photooxidation of the furan ring .
Data Analysis and Validation
Q. How should researchers validate computational predictions (e.g., DFT, molecular dynamics) for this compound’s physicochemical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G* basis set) and compare with experimental dipole moments from dielectric constant measurements .
- Solubility Testing : Compare predicted logP values (e.g., using ChemAxon) with experimental shake-flask method results in buffers (pH 1.2–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
